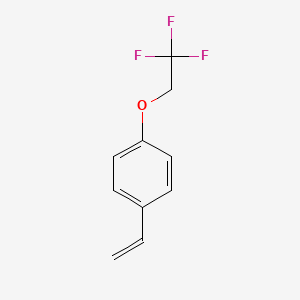

1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene

Vue d'ensemble

Description

This compound has garnered scientific interest due to its unique chemical and physical properties, which make it a valuable subject of study in various fields such as chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene typically involves the reaction of 4-vinylphenol with 2,2,2-trifluoroethanol under specific conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or a Lewis acid like aluminum chloride. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the hydroxyl group of 4-vinylphenol is replaced by the trifluoroethoxy group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.

Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.

Major Products

Oxidation: Quinones and other oxygenated derivatives.

Reduction: Ethyl-substituted derivatives.

Substitution: Halogenated or nitrated benzene derivatives.

Applications De Recherche Scientifique

Synthesis and Properties

The synthesis of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene typically involves the reaction of 4-vinylphenol with 2,2,2-trifluoroethanol. This process is often catalyzed by strong acids such as sulfuric acid or Lewis acids like aluminum chloride. The electrophilic aromatic substitution mechanism facilitates the introduction of the trifluoroethoxy group onto the aromatic ring.

Key Properties

- Molecular Formula : C11H10F3O

- Molecular Weight : 232.19 g/mol

- Appearance : Colorless liquid with a characteristic odor

- Solubility : Soluble in organic solvents like ethanol and dichloromethane

Chemistry

This compound serves as a valuable building block in the synthesis of more complex fluorinated organic compounds. Its unique trifluoroethoxy group enhances lipophilicity, making it suitable for reactions that require hydrophobic interactions .

| Application | Description |

|---|---|

| Synthesis of Fluorinated Compounds | Used as a precursor for synthesizing various fluorinated derivatives. |

| Polymer Chemistry | Employed in the development of specialty polymers with enhanced chemical resistance. |

Biology

The compound has been investigated for its potential interactions with biological macromolecules. Studies have shown that it can modulate enzyme activity and receptor interactions due to its lipophilic nature.

Case Study: Interaction with Biological Targets

Research indicates that this compound can inhibit specific enzymes involved in cancer progression. For instance, it has been evaluated in the context of histone demethylase LSD1 inhibition, showing promising selectivity against cancer cell lines such as MCF-7 and HepG-2 .

Medicine

Due to its unique chemical properties, this compound is being explored for drug development. Its derivatives have shown potential as antiarrhythmic agents and anticancer drugs.

Mécanisme D'action

The mechanism by which 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene exerts its effects involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Bromo-4-(2,2,2-trifluoroethoxy)benzene: Similar in structure but contains a bromine atom instead of an ethenyl group.

(2,2,2-Trifluoroethyl)benzene: Lacks the ethenyl group, making it less reactive in certain types of chemical reactions.

Uniqueness

1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene is unique due to the presence of both the ethenyl and trifluoroethoxy groups. This combination imparts distinct chemical and physical properties, such as increased reactivity and enhanced lipophilicity, making it a valuable compound for various scientific and industrial applications.

Activité Biologique

1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene, also known as a trifluoroethoxy-substituted styrene derivative, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C11H10F3O

- CAS Number : 111144-97-9

- IUPAC Name : this compound

The presence of the trifluoroethoxy group is significant as it can influence the compound's lipophilicity and reactivity, which are critical for its biological interactions.

Antimicrobial and Antiviral Properties

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced biological activities. For instance, studies have shown that the incorporation of a trifluoromethyl group can increase the potency of compounds against various pathogens. The following table summarizes some of the key biological activities associated with this compound:

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with various molecular targets such as:

- Enzymes : The compound may inhibit key enzymes involved in pathogen survival or replication.

- Receptors : It could modulate receptor activity, leading to altered cellular responses.

Case Studies and Research Findings

Several studies have investigated the biological activity of trifluoromethyl-substituted compounds, including this compound. Notable findings include:

- Antiviral Activity : A study demonstrated that similar trifluoromethyl compounds showed significant inhibition of viral replication in vitro. This suggests that this compound may possess comparable antiviral properties .

- Structure-Activity Relationship (SAR) : Research has indicated that modifications to the phenolic ring can significantly impact biological activity. The presence of a trifluoromethyl group at specific positions enhances interaction with biological targets .

- Enzyme Interaction Studies : Computational modeling has predicted moderate binding affinities of trifluoromethyl compounds to various enzymes involved in metabolic processes. This suggests potential for drug development targeting these pathways .

Propriétés

IUPAC Name |

1-ethenyl-4-(2,2,2-trifluoroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c1-2-8-3-5-9(6-4-8)14-7-10(11,12)13/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXZBODIIBNVFSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10557050 | |

| Record name | 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111144-97-9 | |

| Record name | 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.